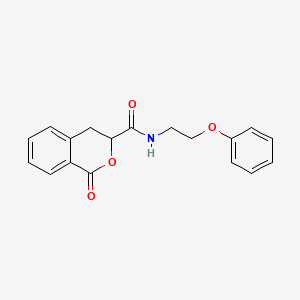
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, as well as reduce the proliferation and migration of cancer cells. It has also been found to exhibit antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide in lab experiments is its high yield and ease of purification. However, one limitation is that the compound may not be readily available in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide. One potential direction is the development of new synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. Its synthesis method is straightforward, and it exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential applications and develop new synthesis methods.
Synthesemethoden
The synthesis of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide involves the reaction of 3-(2-phenoxyethyl)-4-hydroxycoumarin with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the amine to form the final product. The yield of this synthesis method is high, and the compound can be easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(19-10-11-22-14-7-2-1-3-8-14)16-12-13-6-4-5-9-15(13)18(21)23-16/h1-9,16H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLHILGIPTTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
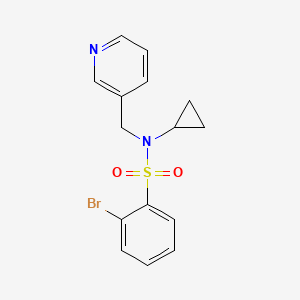
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
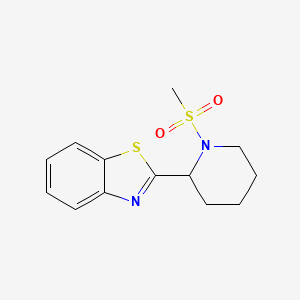
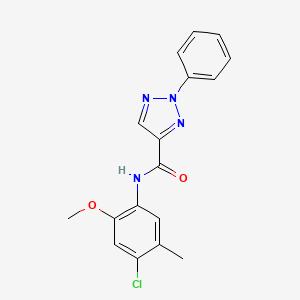
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
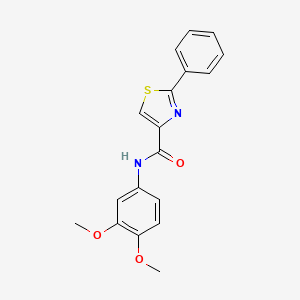
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

